Cas no 1806267-64-0 (6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethoxy and chloromethyl functional groups. These moieties enhance its reactivity, making it useful in the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and carboxylic acid groups further expands its utility in derivatization and conjugation reactions. Its structural features contribute to improved metabolic stability and bioavailability in target compounds. This compound is particularly relevant in the synthesis of bioactive molecules, where the trifluoromethoxy group can influence lipophilicity and electronic properties. Careful handling is advised due to the reactive chloromethyl group.
6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid structure
1806267-64-0 structure
Product name:6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid
CAS No:1806267-64-0
MF:C9H7ClF3NO4
Molecular Weight:285.604392290115
CID:4814495

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid
    • インチ: 1S/C9H7ClF3NO4/c10-3-4-1-6(15)8(18-9(11,12)13)5(14-4)2-7(16)17/h1H,2-3H2,(H,14,15)(H,16,17)
    • InChIKey: VEMLSRIBTMXQHP-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C(=C(CC(=O)O)N1)OC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 442
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 75.6

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029092849-1g
6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid
1806267-64-0 97%
1g
$1,549.60 2022-03-31

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報

Introduction to 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic Acid (CAS No. 1806267-64-0)

6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1806267-64-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, including a chloromethyl group, a hydroxyl group, and a trifluoromethoxy substituent on a pyridine core, presents a rich framework for medicinal chemistry exploration. The presence of these functional groups not only endows the molecule with diverse reactivity but also opens up numerous possibilities for its application in drug discovery and development.

The chloromethyl moiety in the molecule is particularly noteworthy, as it serves as a versatile handle for further chemical modifications. This group can participate in nucleophilic addition reactions, allowing for the facile introduction of various pharmacophores. Such reactivity is highly valuable in the synthesis of complex drug molecules, where precise functionalization is often required to achieve the desired biological activity. The hydroxyl group, on the other hand, provides an additional site for interaction with biological targets and can be used to modulate solubility and metabolic stability.

Moreover, the trifluoromethoxy substituent is a well-known pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the molecule, potentially affecting its interaction with biological targets. This feature has been extensively exploited in the development of small-molecule inhibitors and other therapeutic agents. The combination of these three distinct functional groups on a pyridine scaffold makes 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad range of biological activities. The structural motif of 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid aligns well with this trend, offering a unique scaffold for drug discovery efforts. Several research groups have reported on the synthesis and biological evaluation of related pyridine derivatives, highlighting their potential as leads for new therapeutic agents.

One notable area of research involves the exploration of 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid as a precursor for more complex molecules. For instance, its ability to undergo nucleophilic addition reactions has been leveraged to synthesize derivatives with enhanced binding affinity to specific biological targets. These derivatives have shown promise in preclinical studies, demonstrating potential therapeutic efficacy against various diseases. The versatility of this compound makes it an attractive starting point for medicinal chemists seeking to develop novel drug candidates.

Another exciting application of 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to construct more complex scaffolds by incorporating additional functional groups or by undergoing sequential chemical transformations. Such strategies have led to the discovery of several novel compounds with interesting biological properties. The ability to derivatize this molecule in multiple ways underscores its importance as a building block in synthetic chemistry.

The hydroxyl group and chloromethyl moiety are particularly valuable in this context, as they provide multiple sites for functionalization. For example, the hydroxyl group can be used to introduce ether or ester linkages, while the chloromethyl group can be converted into other functionalities such as amino or carboxylic acid groups. These transformations allow for the creation of diverse molecular architectures, each with unique properties and potential applications.

The trifluoromethoxy substituent also plays a crucial role in modulating the properties of derived compounds. Its presence can influence solubility, metabolic stability, and binding affinity, making it an important consideration in drug design. By carefully selecting reaction conditions and derivatization strategies, researchers can optimize these properties to enhance the efficacy and safety of potential drug candidates.

Recent advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict the behavior of 6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid and its derivatives before conducting expensive experimental trials. Such approaches have been successfully applied to identify promising lead compounds and guide synthetic efforts towards more effective therapeutic agents.

In conclusion,6-(Chloromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1806267-64-0) represents a fascinating compound with significant potential in pharmaceutical chemistry and drug discovery. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, its importance is likely to grow even further.

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